molecular formula C14H11BrO B1273618 4-Bromo-4'-methylbenzophenone CAS No. 76693-57-7

4-Bromo-4'-methylbenzophenone

Cat. No.: B1273618
CAS No.: 76693-57-7
M. Wt: 275.14 g/mol
InChI Key: HYLHMBIFGKMXHZ-UHFFFAOYSA-N
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Description

4-Bromo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4’-methylbenzophenone can be scaled up using similar Friedel-Crafts acylation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

4-Bromo-4'-methylbenzophenone serves as an essential intermediate in organic synthesis. It is utilized in:

  • Synthesis of Complex Organic Molecules : The compound can undergo various reactions, including photoreduction, leading to the formation of substituted benzopinacol derivatives, which may exhibit different biological activities .
  • Photochemical Studies : Research has shown that solvent polarity affects its photophysical behavior, influencing allowed transitions and spectral properties .

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are summarized in the table below:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored for:

  • Pharmacological Properties : Its interactions with biological targets may influence metabolic processes within living organisms. The bromine atom enhances lipophilicity, potentially affecting absorption and distribution .
  • Anticancer Research : Ongoing studies are investigating its ability to inhibit tumor growth through specific biochemical pathways, positioning it as a candidate for cancer treatment .

Photophysical Behavior Study

A study conducted at Oregon State University examined the effect of solvent polarity on the photophysical properties of this compound. The results indicated that:

  • In polar solvents like ethanol, the number of allowed transitions increased compared to nonpolar solvents like methylcyclohexane.
  • A blue shift was observed for the nπ* transition when switching from nonpolar to polar solvents, while a red shift occurred for the ππ* transition .

Antimicrobial Testing

Another case study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, warranting further exploration into its mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of 4-Bromo-4’-methylbenzophenone involves its ability to undergo photoreduction. When exposed to UV light, the compound absorbs photons, leading to the formation of excited states. These excited states can then undergo various chemical transformations, such as the reduction to benzopinacol . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to absorb and transfer energy.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties.

Biological Activity

4-Bromo-4'-methylbenzophenone (CAS Number: 76693-57-7) is an organic compound that belongs to the benzophenone family, characterized by its unique structure comprising a bromine atom and a methyl group attached to the benzophenone framework. This compound has garnered attention due to its diverse biological activities, particularly in the fields of photochemistry, medicinal chemistry, and environmental science.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following features:

  • Molecular Formula : C15H13BrO
  • Molecular Weight : 305.17 g/mol
  • Structural Features :
    • A central carbonyl group (C=O)
    • Two aromatic rings with substituents at para positions

This configuration significantly influences its chemical reactivity and photophysical properties, making it a subject of various studies.

Photophysical Properties

This compound exhibits notable photophysical properties , particularly through processes such as photoreduction . Upon exposure to UV light, it undergoes a reduction reaction that alters its structure and properties:

  • Photoreduction : This process can lead to the formation of substituted benzopinacol derivatives, which may have different biological activities .

Interaction with Biological Targets

The compound's interactions with biological targets are influenced by its substituents:

  • Bromine Atom : Enhances lipophilicity, potentially affecting absorption and distribution in biological systems.
  • Methyl Group : Modulates the binding affinity towards various molecular targets, including enzymes and receptors.

Biological Activities

Recent studies have explored the biological activities of this compound, highlighting its potential in various applications:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.
  • Anticancer Properties : There is ongoing research into its potential as an anticancer agent, focusing on its ability to inhibit tumor growth through specific biochemical pathways .

Photochemical Studies

A study conducted at Oregon State University examined the effect of solvent polarity on the photophysical behavior of this compound. The findings indicated that:

  • In polar solvents like ethanol, the number of allowed transitions increased compared to nonpolar solvents like methylcyclohexane. This suggests that solvent interactions can significantly influence the compound's photochemical properties .

Antimicrobial Testing

In another case study, researchers investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate moderate antibacterial activity, warranting further exploration into its mechanisms and potential applications in clinical settings .

Summary of Applications

The biological activity of this compound extends across multiple domains:

  • Pharmaceutical Development : Investigated for its potential as a lead compound in drug discovery.
  • Environmental Science : Studied for its photochemical behavior and implications in environmental degradation processes.
  • Material Science : Used in synthesizing specialty chemicals with specific properties due to its unique reactivity profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-4'-methylbenzophenone in laboratory settings?

Methodological Answer: The bromination of 4'-methylbenzophenone using hydrobromic acid (48% aqueous) and hydrogen peroxide (35%) is a robust method. Key steps include:

  • Slow addition of H₂O₂ (0.5 mL/min) to prevent exothermic splashing.
  • Maintaining reaction temperature at 45°C ± 5°C.
  • Using a Teflon-coated top stirrer to handle HBr corrosion. Neutralize the mixture with NaHCO₃ post-reaction, followed by vacuum filtration. Yields typically exceed 90% purity. For scale-up, ensure stoichiometric control (1:1.05 substrate-to-Br ratio) to minimize dibromination .

Table 1. Synthesis Optimization Parameters

ParameterCondition
HBr Concentration48% aqueous solution
H₂O₂ Addition Rate0.5 mL/min
Reaction Temperature45°C ± 5°C
Stirring MechanismTop stirrer (Teflon)

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • HPLC : Use a C18 column with 70:30 ACN/H₂O mobile phase; retention time ~12.3 min indicates purity.
  • NMR : ¹H NMR peaks at δ 7.82 ppm (benzophenone aromatic protons) and δ 2.45 ppm (methyl group).
  • IR : Confirm carbonyl stretch (C=O) at 1680 cm⁻¹ and C-Br vibration at 560 cm⁻¹.
  • HRMS : Molecular ion [M+H]⁺ at m/z 293.9874. Cross-validation with certified reference materials reduces inter-lab variability .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination of 4'-methylbenzophenone?

Methodological Answer: To suppress dibromination and oxidation:

  • Add radical scavengers (e.g., BHT, 0.1 wt%) to inhibit free-radical pathways.
  • Buffer HBr to pH >4 to avoid acid-catalyzed decomposition.
  • Monitor reaction progress via TLC (hexane:EtOAc 8:2) every 30 minutes.
  • Use sub-stoichiometric Br sources (e.g., 1.05 eq) to limit over-bromination .

Q. How do electronic effects of substituents influence this compound's reactivity in cross-coupling reactions?

Methodological Answer: The bromo group (electron-withdrawing) activates the aryl ring for oxidative addition with Pd(0), while the methyl group (electron-donating) stabilizes Pd(II) intermediates. For Suzuki-Miyaura couplings:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: K₂CO₃ in DMF/H₂O (3:1) at 80°C. Yields drop to 62% when replacing Br with Cl due to poorer leaving group ability. Computational studies (DFT) can further elucidate electronic profiles .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Address variability through:

  • Inter-laboratory validation : Share samples with standardized NMR (500 MHz, CDCl₃) and HPLC conditions.
  • Reference materials : Use NIST-certified standards for calibration.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions. Document solvent effects (e.g., DMSO vs. CDCl₃ shifts δ values by ±0.3 ppm) .

Q. What role does this compound play in multi-step syntheses of polycyclic aromatic compounds?

Methodological Answer: It serves as a precursor for fluorenone derivatives. Example pathway:

  • Ulmann Coupling : React with Cu powder in DMF at 120°C to form biaryl intermediates.
  • Cyclization : Use AlCl₃ in CH₂Cl₂ to induce Friedel-Crafts closure.
  • Oxidation : Treat with CrO₃/H₂SO₄ to yield 3-bromofluorenone (85% yield over 3 steps). Monitor intermediates via GC-MS to track byproduct formation .

Properties

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLHMBIFGKMXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373718
Record name 4-Bromo-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76693-57-7
Record name 4-Bromo-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of N,O-dimethylhydroxylamine hydrochloride (8.20 g) in THF (dry) (75 mL) was added TEA (23.4 mL) at 0° C. After being stirred at 0° C. for 20 min, 4-methylbenzoyl chloride (10 g) in THF (dry) (20 mL) was added to the reaction mixture. The mixture was stirred at room temperature for 2 days. The mixture was quenched with water at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give N-methoxy-N,4-dimethylbenzamide (11.7 g) as a yellow oil. n-Butyllithium (1.6 M in hexane) (25.1 mL) was added dropwise to a mixture of 1,4-dibromobenzene (8.29 g) in THF (dry) (105 mL) at −78° C. for 10 min. The mixture was stirred at the same temperature under nitrogen for 30 min to form white precipitates. A solution of N-methoxy-N,4-dimethylbenzamide (6 g) in THF (dry) (20 mL) was added to the reaction mixture at −78° C. and the mixture was stirred at the same temperature under nitrogen for 30 min and then at room temperature under a dry atmosphere with anhydrous calcium chloride tube overnight. The mixture was quenched with sat. NH4Cl aq. at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with EtOAc in hexane) to give the title compound (7.18 g) as a pale yellow solid.
Quantity
25.1 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-4'-methylbenzophenone
4-Bromo-4'-methylbenzophenone
4-Bromo-4'-methylbenzophenone
4-Bromo-4'-methylbenzophenone
4-Bromo-4'-methylbenzophenone
4-Bromo-4'-methylbenzophenone

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